molecular formula C6H9N3O B175201 4,5-diamino-3-methyl-3H-pyridin-6-one CAS No. 197571-69-0

4,5-diamino-3-methyl-3H-pyridin-6-one

Cat. No. B175201
M. Wt: 139.16 g/mol
InChI Key: VSTQEGPFTMJKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-diamino-3-methyl-3H-pyridin-6-one, commonly known as DAP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP is a pyridine derivative that has two amino groups attached to the pyridine ring, making it a highly reactive compound.

Mechanism Of Action

DAP's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis. DAP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

DAP has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the regulation of plant growth. DAP has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

DAP has several advantages for lab experiments, including its high reactivity, low toxicity, and ease of synthesis. However, DAP's high reactivity can also be a limitation, as it can react with other compounds in the lab and form unwanted byproducts.

Future Directions

There are several future directions for DAP research. One potential application is in the development of new antimicrobial and antiviral agents. DAP has also shown promise as a plant growth regulator and a fungicide, and further research in this area could lead to the development of new agricultural products. In material science, DAP could be used as a precursor for the synthesis of new organic compounds with unique properties. Overall, DAP's potential applications in various fields make it a promising compound for future research.
Conclusion
In conclusion, 4,5-diamino-3-methyl-3H-pyridin-6-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new antimicrobial, antiviral, and anticancer agents, as well as new agricultural products and organic compounds with unique properties.

Synthesis Methods

DAP can be synthesized using various methods, including the reaction of 2,6-dichloro-3-methylpyridine with ammonia and sodium hydroxide or the reaction of 3-methylpyridine-4,5-diamine with acetic anhydride. The latter method yields a higher yield of DAP and is therefore preferred.

Scientific Research Applications

DAP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DAP has been shown to exhibit antimicrobial, antiviral, and anticancer activities. In agriculture, DAP has been used as a plant growth regulator and a fungicide. In material science, DAP has been used as a precursor for the synthesis of various organic compounds.

properties

CAS RN

197571-69-0

Product Name

4,5-diamino-3-methyl-3H-pyridin-6-one

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4,5-diamino-3-methyl-3H-pyridin-6-one

InChI

InChI=1S/C6H9N3O/c1-3-2-9-6(10)5(8)4(3)7/h2-3H,7-8H2,1H3

InChI Key

VSTQEGPFTMJKOE-UHFFFAOYSA-N

SMILES

CC1C=NC(=O)C(=C1N)N

Canonical SMILES

CC1C=NC(=O)C(=C1N)N

synonyms

2(5H)-Pyridinone, 3,4-diamino-5-methyl- (9CI)

Origin of Product

United States

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